N-methyl-N-(phosphonomethyl)glycine
Overview
Description
N-methyl-N-(phosphonomethyl)glycine, commonly known as glyphosate, is a broad-spectrum, postemergent herbicide used for the control of weeds. It is known to inhibit the growth rate of various bacteria such as Escherichia coli and Salmonella typhimurium, while not affecting eukaryotes like Saccharomyces cerevisiae and Neurospora crassa . Glyphosate's mechanism of action involves the inhibition of enzymes in the aromatic amino acid biosynthesis pathway, which can be overcome by the addition of phenylalanine, tyrosine, and tryptophan .
Synthesis Analysis
The synthesis of glyphosate has been modified using MnO2 in the presence of H2SO4, starting from N-(phosphonomethyl)iminodiacetic acid . Additionally, a chemoenzymatic synthesis approach has been reported using metabolically-inactive transformants of yeast containing specific enzymes to oxidize glycolic acid to glyoxylic acid, which is then hydrogenated to produce glyphosate .
Molecular Structure Analysis
The molecular structure of glyphosate has been extensively studied, with the determination of a new crystalline polymorphic form. X-ray diffraction analysis revealed that the crystals are monoclinic with specific space group parameters . The bond lengths and angles are practically identical in both crystalline forms of glyphosate, although the conformation of the molecule's backbone differs .
Chemical Reactions Analysis
Glyphosate has been shown to react with di- and trimethylplatinum(IV) complexes, leading to the formation of various isomers depending on the pH and other reaction conditions . These reactions have been characterized by X-ray diffraction, demonstrating the complex nature of the interactions between glyphosate and metal complexes .
Physical and Chemical Properties Analysis
The physical and chemical properties of glyphosate and its derivatives have been the subject of research, with studies on the clastogenicity, antiproliferative activity, and cytotoxicity against human tumor cell lines . The derivatives have shown varying degrees of biological activity, with some triggering apoptotic cell death in certain cell lines . The crystal structure of a related compound, [(4,4-Dimethyl-2-oxo-1,3-oxazolidin-3-yl)methyl]phosphonic acid, has been analyzed, revealing hydrogen bond formations and chain structures along the crystal axis .
Scientific Research Applications
Protein Engineering and Resistance Mechanisms : Glyphosate's specificity for the plant enzyme enolpyruvyl shikimate-3-phosphate synthase in the shikimate pathway is a focus of research. Studies have explored mechanisms of resistance to glyphosate through natural diversity, gene-shuffling, and protein engineering (Pollegioni, Schonbrunn, & Siehl, 2011).
Microbial Metabolism : Research on Pseudomonas sp. PG2982 has shown that this bacterium metabolizes glyphosate by cleaving its phosphonomethyl carbon-nitrogen bond, releasing glycine and incorporating it into various biomolecules, indicating a unique glyphosate degradation pathway (Jacob, Schaefer, Stejskal, & McKay, 1985).
Soil Interaction and Herbicide Efficacy : Studies on glyphosate's interaction with soil reveal that it is rapidly inactivated in certain types of soil, influencing its effectiveness as a herbicide (Sprankle, Meggitt, & Penner, 1975).
Environmental Fate and Transport : Research has been conducted on the fate and transport of glyphosate and its degradate aminomethylphosphonic acid (AMPA) in surface waters of agricultural basins, highlighting the environmental impact and characteristics affecting its transportation (Coupe, Kalkhoff, Capel, & Grégoire, 2012).
Glyphosate as a Global Herbicide : Glyphosate's role and impact as a global herbicide, its strengths and weaknesses, and the potential for future applications have been a subject of extensive study (Baylis, 2000).
Molecular and Biochemical Studies : The inhibition of the enzyme 5-enolpyruvylshikimate-3-phosphate synthase in Klebsiella pneumoniae by glyphosate is another area of molecular research, providing insights into the biochemical action of glyphosate at the cellular level (Steinrücken & Amrhein, 1984).
Effect on Soil Microbial Activity : Glyphosate's impact on soil microbial activity has been studied, revealing changes in microbial respiration and community structure, thereby influencing soil health and ecosystem dynamics (Lane, Lorenz, Saxena, Ramsier, & Dick, 2012).
Safety And Hazards
properties
IUPAC Name |
2-[methyl(phosphonomethyl)amino]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10NO5P/c1-5(2-4(6)7)3-11(8,9)10/h2-3H2,1H3,(H,6,7)(H2,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGVDYFNFBJGOHB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)O)CP(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10NO5P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80337285 | |
Record name | N-methyl-N-(phosphonomethyl)glycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80337285 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-N-(phosphonomethyl)glycine | |
CAS RN |
24569-83-3 | |
Record name | N-methyl-N-(phosphonomethyl)glycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80337285 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 24569-83-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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